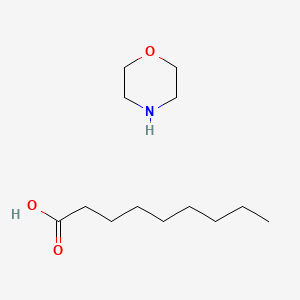

Pelargonic acid, morpholine salt

Description

Contextualization within Organic Chemistry Research and Chemical Salts

In organic chemistry, the formation of a salt through the reaction of an acid and a base is a fundamental concept. Carboxylic acids, characterized by the -COOH functional group, readily react with amines, which are organic derivatives of ammonia, to form ammonium (B1175870) carboxylate salts. This acid-base reaction involves the transfer of a proton from the carboxylic acid to the lone pair of electrons on the nitrogen atom of the amine.

Pelargonic acid, also known as nonanoic acid, is a nine-carbon saturated fatty acid. google.comrsc.org Morpholine (B109124) is a heterocyclic amine that also contains an ether functional group. mdpi.com The reaction between pelargonic acid and morpholine results in the formation of morpholinium pelargonate, the formal name for pelargonic acid, morpholine salt. This salt is an ionic compound composed of the morpholinium cation and the pelargonate anion. The formation of such salts can significantly alter the physical properties of the parent compounds, such as melting point, boiling point, and solubility. For instance, the resulting salt is expected to have increased water solubility compared to the parent pelargonic acid, which is only sparingly soluble in water. google.comnih.gov

The primary utility of forming such salts often lies in modifying these physical properties for specific applications. For example, the conversion of an acidic or basic drug into a salt form is a common strategy in the pharmaceutical industry to enhance solubility and bioavailability. nih.gov Similarly, in industrial applications, the salt form can be advantageous for formulation and delivery.

Historical Trajectories and Evolution of Research on Related Carboxylic Acid Salts and Amines

The study of carboxylic acids has a long history, with many simple carboxylic acids being isolated from natural sources centuries ago. mdpi.com Research into their properties and reactions has been a cornerstone of organic chemistry. Similarly, the study of amines has been crucial for the development of a vast array of chemical compounds, including dyes, pharmaceuticals, and polymers. chemicalbook.com

The combination of these two classes of compounds to form salts is also a well-established practice. Historically, amine salts of carboxylic acids have been utilized in various industrial applications. For instance, morpholine salts of fatty acids have been employed as corrosion inhibitors, particularly in steam boiler systems, and as emulsifying agents in the formulation of waxes and polishes. nih.goviarc.fr The ability of morpholine to neutralize acidic components like carbon dioxide in steam systems makes it an effective corrosion inhibitor. nih.gov Its salts with fatty acids can also form protective films on metal surfaces. google.com

The evolution of research in this area has been driven by the need for new materials with specific properties. While early uses were often based on empirical observations, modern research focuses on understanding the structure-property relationships of these salts to design new materials with tailored functionalities. The development of advanced analytical techniques has allowed for a more detailed characterization of these compounds, although specific data for pelargonic acid, morpholine salt remains scarce in publicly available literature.

Current Research Landscape and Identified Knowledge Gaps Pertaining to Pelargonic Acid, Morpholine Salt

A review of the current scientific literature reveals that dedicated research on "pelargonic acid, morpholine salt" as a distinct chemical entity is limited. The majority of recent research focuses on the individual components or closely related derivatives.

Pelargonic acid is the subject of ongoing research, primarily due to its herbicidal properties. mdpi.comresearchgate.net Studies are exploring its efficacy, mode of action, and potential for use in integrated weed management strategies. mdpi.comresearchgate.net Its use as a natural, biodegradable herbicide is a significant area of interest. mdpi.com

Morpholine and its derivatives are a major focus in medicinal chemistry. The morpholine ring is considered a "privileged structure" and is incorporated into many drug candidates due to its favorable metabolic and pharmacokinetic properties. magritek.comdtic.mil

Therefore, future research could focus on:

The specific synthesis and purification of pelargonic acid, morpholine salt.

Detailed characterization of its physicochemical properties.

Investigation into potential niche applications where the specific properties of this salt might be advantageous over other amine salts of fatty acids.

Exploration of its potential biological activities, given the individual properties of its parent compounds.

Without such dedicated research, pelargonic acid, morpholine salt will likely remain a relatively obscure compound, understood primarily through the general properties of its chemical class.

Compound Information

| Compound Name |

| Pelargonic Acid |

| Morpholine |

| Nonanoic Acid |

| Morpholinium Pelargonate |

| 4-nonanoylmorpholine |

| Acetic Acid |

| Ammonia |

| Carbon Dioxide |

Physicochemical Properties of Pelargonic Acid and Morpholine

| Property | Pelargonic Acid | Morpholine |

| Chemical Formula | C9H18O2 | C4H9NO |

| Molar Mass | 158.24 g/mol | 87.12 g/mol |

| Appearance | Colorless oily liquid | Colorless liquid |

| Boiling Point | 254 °C | 128.9 °C |

| Melting Point | 12.5 °C | -5 °C |

| Solubility in Water | Nearly insoluble | Soluble |

| Acidity (pKa) | 4.96 | 8.33 (of conjugate acid) |

Data sourced from various chemical databases and may vary slightly depending on the source.

Properties

CAS No. |

67952-98-1 |

|---|---|

Molecular Formula |

C13H27NO3 |

Molecular Weight |

245.36 g/mol |

IUPAC Name |

morpholine;nonanoic acid |

InChI |

InChI=1S/C9H18O2.C4H9NO/c1-2-3-4-5-6-7-8-9(10)11;1-3-6-4-2-5-1/h2-8H2,1H3,(H,10,11);5H,1-4H2 |

InChI Key |

NKJHSNBLMRLJOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)O.C1COCCN1 |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Pelargonic Acid, Morpholine Salt

Academic Investigations into Conventional Synthesis Routes

The conventional synthesis of pelargonic acid, morpholine (B109124) salt, primarily involves the direct acid-base reaction between pelargonic acid and morpholine. Academic research has focused on optimizing this reaction through various approaches.

Stoichiometric and Catalytic Approaches for Salt Formation

The most straightforward method for synthesizing pelargonic acid, morpholine salt is through the stoichiometric mixing of pelargonic acid and morpholine. This acid-base neutralization reaction is typically carried out in a suitable solvent. The reaction involves the protonation of the nitrogen atom in the morpholine ring by the carboxylic acid group of pelargonic acid, resulting in the formation of the corresponding ammonium (B1175870) carboxylate salt.

While the reaction can proceed without a catalyst, studies have explored the use of catalysts to enhance the reaction rate, particularly in solid-state reactions or with less reactive derivatives. However, for the direct synthesis of the salt from its parent acid and base, catalysis is generally not required due to the inherent reactivity of the functional groups.

Kinetic Studies and Reaction Mechanism Elucidation during Synthesis

Kinetic studies of the formation of pelargonic acid, morpholine salt are crucial for understanding the reaction dynamics and optimizing process parameters. The reaction is typically a second-order process, with the rate dependent on the concentrations of both pelargonic acid and morpholine. The reaction mechanism involves the transfer of a proton from the carboxylic acid to the amine, a fundamental acid-base neutralization process. The simplicity of this mechanism often leads to rapid reaction rates under ambient conditions, especially in appropriate solvent systems.

Impact of Solvent Systems on Reaction Yields and Selectivity

The choice of solvent plays a critical role in the synthesis of pelargonic acid, morpholine salt, influencing both the reaction rate and the purity of the final product. Solvents that can effectively dissolve both reactants and facilitate the interaction between the acidic and basic centers are preferred.

Polar aprotic solvents, such as acetone (B3395972) and dimethylformamide, are often employed as they can solubilize the reactants without participating in the reaction. wikipedia.org The use of water as a solvent is also common, particularly in industrial settings, due to its low cost and environmental friendliness. nih.gov However, the presence of water can sometimes lead to the formation of hydrates or affect the equilibrium of the reaction. The solubility of the resulting salt in the chosen solvent is also a key consideration for product isolation and purification. In some cases, the salt may precipitate out of the reaction mixture, driving the reaction to completion and simplifying the workup process.

Advanced Synthetic Strategies and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. This has led to the exploration of advanced strategies for the synthesis of pelargonic acid, morpholine salt that align with the principles of green chemistry.

Mechanochemical Synthesis Approaches for Pelargonic Acid, Morpholine Salt

Mechanochemical synthesis, which involves reactions conducted in the solid state with mechanical energy input (e.g., grinding or milling), offers a solvent-free alternative to traditional solution-phase synthesis. nih.gov This technique can lead to higher yields, shorter reaction times, and reduced waste generation. The neat grinding of a solid mixture of pelargonic acid and morpholine can initiate the acid-base reaction, leading to the formation of the salt. nih.gov Liquid-assisted grinding (LAG), where a small amount of a liquid is added to the solid reactants, can further enhance the reaction rate and crystallinity of the product. nih.gov

Table 1: Comparison of Mechanochemical Synthesis Methods

| Method | Conditions | Advantages |

|---|---|---|

| Neat Grinding | Ball mill, room temperature | Solvent-free, high atom economy |

Microwave-Assisted and Ultrasonic Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.netmdpi.comnih.govnih.gov In the context of synthesizing pelargonic acid, morpholine salt, microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. mdpi.comnih.gov This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a more uniform and efficient energy transfer. nih.gov

Table 2: Effect of Microwave Irradiation on Reaction Time

| Synthesis Method | Reaction Time |

|---|---|

| Conventional Heating | Several hours |

Ultrasonic irradiation is another energy source that can enhance the rate of chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can accelerate the mass transfer and reaction rates between pelargonic acid and morpholine. While specific studies on the ultrasonic synthesis of this particular salt are not widely documented, the principles of sonochemistry suggest it could be a viable and efficient method.

Purification and Isolation Methodologies in Academic Research

Chromatographic Separations and Optimizations

Chromatography is a primary tool for the purification of fatty acid amides. The choice of stationary and mobile phases is crucial for effective separation.

Normal-Phase Chromatography: When using silica (B1680970) gel, a common stationary phase, the acidic nature of its silanol (B1196071) groups can cause strong interactions with basic amines, leading to significant peak tailing and potential yield loss. biotage.com To counteract this, several optimization strategies are employed:

Mobile Phase Modifiers: Adding a small amount of a volatile competing amine, such as triethylamine (B128534) (TEA) or n-propylamine (at ~0.1% concentration), to the mobile phase (e.g., hexane/ethyl acetate (B1210297) or DCM/methanol) neutralizes the acidic silanol sites, resulting in improved peak shape and selectivity. biotage.comnih.gov

Alternative Stationary Phases: Using less acidic stationary phases like basic alumina (B75360) or amine-functionalized silica can prevent the problematic acid-base interactions altogether. biotage.com Diol and cyano-bonded phases also offer different selectivity for amines compared to silica. nih.gov On diol columns, the elution order of primary, secondary, and tertiary amines is generally predictable. nih.govresearchgate.net

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another powerful technique for purifying amine compounds and fatty acids.

pH Adjustment: For basic compounds, adjusting the mobile phase to an alkaline pH ensures the amine is in its neutral, free-base form. This increases its hydrophobicity and retention on a C18 column, often leading to better separation. biotage.com

Fatty Acid Purification: For separating mixtures of fatty acids, semi-preparative HPLC is effective. researchgate.net A silver ion HPLC column can be used to separate fatty acids based on the number and configuration of double bonds. researchgate.net

A summary of chromatographic conditions for purifying amine compounds is provided below.

| Chromatography Mode | Stationary Phase | Typical Mobile Phase | Optimization Strategy | Purpose |

| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate or DCM/Methanol | Add 0.1% triethylamine or other volatile base. biotage.com | Neutralize acidic silanols to prevent peak tailing. biotage.comnih.gov |

| Normal-Phase | Amine-functionalized Silica, Alumina | Hexane/Ethyl Acetate | Use of a basic stationary phase. | Avoids acid-base interactions with the analyte. biotage.com |

| Normal-Phase HPLC | Diol, Cyano | Hexane with alcohol modifier (e.g., Methanol) | Add n-propylamine to mobile phase. nih.gov | Minimize peak tailing and improve selectivity. nih.govresearchgate.net |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water | Adjust pH to be alkaline (e.g., add 0.1% TEA). biotage.com | Purify amine in its more retentive free-base form. biotage.com |

| Argentation (Silver Ion) HPLC | Silver-impregnated Silica | Hexane/Acetonitrile | N/A | Separate fatty acid derivatives based on degree of unsaturation. researchgate.net |

Crystallization Techniques and Polymorphism Studies

The isolation and purification of pelargonic acid, morpholine salt, as a solid material, are primarily achieved through crystallization. The selection of an appropriate crystallization technique is crucial for obtaining a product with desired purity, crystal size, and morphology. Following crystallization, the study of polymorphism—the ability of a solid material to exist in more than one form or crystal structure—is essential as different polymorphs can exhibit varied physicochemical properties.

Synthesis of Pelargonic Acid, Morpholine Salt

The synthesis of pelargonic acid, morpholine salt is a direct acid-base neutralization reaction. In this reaction, the carboxylic acid group of pelargonic acid donates a proton to the basic nitrogen atom of morpholine, forming the morpholinium pelargonate salt.

The reaction is typically carried out by mixing equimolar amounts of pelargonic acid and morpholine in a suitable solvent. The choice of solvent is critical and depends on the solubility of the reactants and the resulting salt. A solvent in which the salt is sparingly soluble at lower temperatures is often preferred to facilitate precipitation and isolation.

It is important to note that heating the ammonium carboxylate salt, such as pelargonic acid, morpholine salt, to temperatures above 100°C can lead to dehydration, resulting in the formation of the corresponding amide, 4-nonanoylmorpholine. libretexts.orglibretexts.org

Reaction Scheme:

CH₃(CH₂)₇COOH + C₄H₉NO → [CH₃(CH₂)₇COO]⁻[C₄H₁₀NO]⁺

Pelargonic Acid + Morpholine → Pelargonic Acid, Morpholine Salt

Crystallization Techniques

Several crystallization techniques can be employed to isolate and purify pelargonic acid, morpholine salt. The choice of method depends on the salt's solubility profile and the desired crystal characteristics.

Cooling Crystallization: This is a common method where the salt is dissolved in a suitable solvent at an elevated temperature to create a saturated solution. As the solution is slowly cooled, the solubility of the salt decreases, leading to supersaturation and subsequent crystal formation. The cooling rate can be controlled to influence crystal size and quality.

Evaporation Crystallization: This method involves the slow evaporation of the solvent from a solution of the salt. As the solvent evaporates, the concentration of the salt increases, leading to crystallization. This technique is suitable for salts that are highly soluble and may not precipitate easily upon cooling.

Slurry Crystallization: This involves agitating a suspension of the salt crystals in a saturated solution. This process can help in achieving a more uniform crystal size distribution and can also be used to study polymorphic transformations.

The selection of solvents is a critical parameter in all these techniques. For fatty acid amine salts, a range of organic solvents would be screened to determine the optimal system for crystallization.

| Technique | Principle | Typical Solvents for Fatty Acid Amine Salts |

| Cooling Crystallization | Decreased solubility at lower temperatures | Alcohols (e.g., ethanol, isopropanol), Ketones (e.g., acetone), Esters (e.g., ethyl acetate) |

| Antisolvent Crystallization | Introduction of a solvent of lower solubility | Solvent: Alcohols; Antisolvent: Water, Hexane |

| Evaporation Crystallization | Increased concentration due to solvent removal | Volatile organic solvents in which the salt is soluble |

This table presents plausible crystallization techniques and solvents based on the general behavior of fatty acid amine salts. Specific conditions for pelargonic acid, morpholine salt would require experimental determination.

Polymorphism Studies

Polymorphism is a critical consideration for organic salts as different crystalline forms can have different stabilities, dissolution rates, and other important properties. While specific polymorphism studies on pelargonic acid, morpholine salt are not extensively reported in publicly available literature, the general principles of polymorphism in organic salts are well-established.

The existence of different polymorphs can be investigated using various analytical techniques:

Powder X-ray Diffraction (PXRD): This is the primary technique used to identify different crystalline forms, as each polymorph will have a unique diffraction pattern.

Differential Scanning Calorimetry (DSC): DSC can be used to detect phase transitions, such as melting points and solid-solid transitions between polymorphs. Each polymorph will typically have a distinct melting point.

Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and the presence of solvates or hydrates.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate between polymorphs by detecting differences in the molecular environment and intermolecular interactions within the crystal lattice.

Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR can provide detailed information about the local molecular environment in the solid state, allowing for the characterization of different polymorphic forms.

Screening for polymorphs typically involves crystallizing the compound under a wide variety of conditions (e.g., different solvents, temperatures, and cooling rates) and then analyzing the resulting solids using the techniques mentioned above.

| Analytical Technique | Information Obtained | Relevance to Polymorphism |

| Powder X-ray Diffraction (PXRD) | Crystal lattice structure | Each polymorph has a unique diffraction pattern. |

| Differential Scanning Calorimetry (DSC) | Thermal transitions (melting point, phase changes) | Polymorphs typically have different melting points and may show solid-solid transitions. |

| Infrared (IR) Spectroscopy | Molecular vibrations | Differences in intermolecular interactions between polymorphs can lead to shifts in IR absorption bands. |

| Raman Spectroscopy | Molecular vibrations | Complements IR spectroscopy and is sensitive to crystal lattice vibrations. |

This table outlines the common techniques used for polymorphism studies of organic salts. The specific polymorphic behavior of pelargonic acid, morpholine salt would need to be determined experimentally.

Due to the lack of specific published data, detailed research findings on the crystallization and polymorphism of pelargonic acid, morpholine salt cannot be definitively presented. However, based on the behavior of similar long-chain fatty acid amine salts, it is plausible that this compound could exhibit polymorphism, and the techniques described above would be the standard methods for its investigation.

Chemical Reactivity and Reaction Mechanisms of Pelargonic Acid, Morpholine Salt

Acid-Base Equilibrium and Proton Transfer Dynamics in Solution and Solid States

In solution, pelargonic acid, morpholine (B109124) salt exists in equilibrium with its constituent acid and base. Pelargonic acid is a weak acid (pKa ≈ 4.94-4.96), and morpholine is a weak base (pKb ≈ 5.6). herts.ac.ukwikipedia.orgpearson.comnih.gov The equilibrium involves the transfer of a proton from the carboxylic acid group of pelargonic acid to the nitrogen atom of morpholine.

The acid-base equilibrium in an aqueous solution can be represented as follows:

C₈H₁₇COOH + C₄H₉NO ⇌ C₈H₁₇COO⁻ + C₄H₉NOH⁺

The position of this equilibrium is dependent on the pH of the solution. In acidic conditions, the equilibrium will shift to the left, favoring the protonated pelargonic acid and the morpholinium cation. In alkaline conditions, the equilibrium will shift to the right, favoring the pelargonate anion and free morpholine. Given that the pKa of pelargonic acid and the pKa of the morpholinium cation (pKa = 14 - pKb ≈ 8.4) are on opposite sides of neutral pH, the salt of this weak acid and weak base will have a pH in aqueous solution that can be approximated, though the hydrolysis of both ions must be considered.

Proton transfer dynamics are fundamental to this equilibrium. In solution, the transfer is a rapid, diffusion-controlled process mediated by solvent molecules. masterorganicchemistry.com In the solid state, the structure is that of an ammonium (B1175870) carboxylate salt, characterized by a salt bridge interaction between the morpholinium cation and the pelargonate anion. rsc.org This involves a tight ion pair formed through electrostatic attraction and hydrogen bonding. Proton transfer in the solid state is significantly more restricted and would require surmounting a higher energy barrier compared to the solution phase. The exact nature of the proton's position (whether fully transferred or in a shared state) in the solid crystal lattice would depend on the specific crystalline packing and local environment, which can be influenced by the presence of water or other solvates.

| Property | Value | Compound |

| pKa | ~4.94 - 4.96 | Pelargonic Acid herts.ac.ukwikipedia.orgchemicalbook.comchemicalbook.com |

| pKb | ~5.6 | Morpholine pearson.com |

| pKa (conjugate acid) | ~8.4 | Morpholinium ion |

Hydrolytic Degradation Pathways and Mechanisms under Varying pH Conditions

The hydrolytic stability of pelargonic acid, morpholine salt is intrinsically linked to the pH of the environment, which governs the equilibrium between the salt and its free acid and base components. The salt itself, being an ionic species, is susceptible to hydrolysis, which is the reverse of the neutralization reaction.

C₈H₁₇COO⁻ + C₄H₉NOH⁺ + H₂O ⇌ C₈H₁₇COOH + C₄H₉NO + H₂O

Under neutral to alkaline conditions, the morpholinium cation can donate a proton to water, leading to the formation of free morpholine. Morpholine itself is biodegradable, with studies showing that certain microorganisms can cleave the C-N bond, eventually leading to mineralization. microkat.gr

Under acidic conditions, the pelargonate anion will be protonated to form pelargonic acid. Pelargonic acid is known to be rapidly biodegradable in soil and aquatic environments. rsc.org

Therefore, the hydrolytic degradation of the salt as a whole proceeds through the degradation of its individual components, the rates of which are pH-dependent. At a pH where both the acid and base are in their ionized forms, the salt is most stable. However, at pH values that favor the formation of either free pelargonic acid or free morpholine, degradation via established pathways for those individual compounds will occur. For instance, the hydrolysis of the corresponding amide, 4-nonanoylmorpholine, is a related process, though the covalent amide bond is significantly more stable to hydrolysis than the ionic salt linkage.

Oxidative and Reductive Reactivity Investigations

The oxidative and reductive reactivity of pelargonic acid, morpholine salt can be inferred from the functional groups present in its constituent ions.

Oxidative Reactivity: The morpholine component is susceptible to oxidation. The nitrogen atom, with its lone pair of electrons, can be oxidized. Strong oxidizing agents can potentially lead to the cleavage of the morpholine ring. The secondary amine can also undergo nitrosation in the presence of nitrous acid to form N-nitrosomorpholine, a known carcinogen. who.int The pelargonic acid component, a saturated fatty acid, is relatively stable to oxidation. However, under harsh oxidative conditions, cleavage of the carbon-carbon bonds can occur. The industrial production of pelargonic acid itself can involve the oxidative cleavage of oleic acid. wikipedia.org

Reductive Reactivity: The carboxylate group of the pelargonate anion is generally resistant to reduction. Reduction of carboxylic acids typically requires strong reducing agents like lithium aluminum hydride, which would convert the carboxylate to a primary alcohol (1-nonanol). The morpholinium cation is also generally stable to reduction under standard conditions. The C-N and C-O bonds in the morpholine ring are not readily reduced.

Complexation Behavior with Metal Ions and Organic Molecules

The components of pelargonic acid, morpholine salt have distinct capabilities for forming complexes with metal ions and interacting with other organic molecules.

Pelargonate Anion: As a carboxylate, the pelargonate anion can act as a ligand for a variety of metal ions, forming metal carboxylate complexes. These interactions are typically electrostatic but can have significant covalent character with certain metals. The coordination can be monodentate, with one oxygen atom binding to the metal, or bidentate, with both oxygen atoms chelating the metal ion. The formation of such complexes is important in the context of soaps and the behavior of fatty acids in biological and environmental systems. For example, oleic acid, a similar fatty acid, forms oleate (B1233923) salts with metals like cobalt and copper. wikipedia.org

Morpholinium Cation and Free Morpholine: The nitrogen atom of free morpholine possesses a lone pair of electrons and can act as a strong ligand (a Lewis base) for a wide range of metal ions, forming coordination complexes. chemguide.co.ukyoutube.com Numerous studies have detailed the synthesis and characterization of morpholine complexes with transition metals such as copper(II), cobalt(II), nickel(II), and others. rsc.orgacs.orgacs.org In these complexes, morpholine typically coordinates to the metal center through its nitrogen atom. The oxygen atom of the morpholine ring is generally a much weaker Lewis base and is less likely to coordinate, although some long-range interactions have been observed in crystal structures. acs.org The morpholinium cation itself is less likely to act as a ligand due to the protonation of the nitrogen's lone pair.

The salt as a whole can, therefore, participate in complex equilibria involving metal ions, where both the cation and anion can compete for coordination sites, depending on the metal ion's properties (hardness/softness) and the pH of the medium.

Role as a Precursor or Intermediate in Organic Transformations

Pelargonic acid, morpholine salt can serve as a convenient precursor for the synthesis of derivatives of both pelargonic acid and morpholine, particularly amides and esters.

Amidation and Esterification Reactions Involving Pelargonic Acid, Morpholine Salt

Amidation: The salt is an intermediate in the formation of N-nonanoylmorpholine (also known as pelargonic acid morpholide). The direct reaction of a carboxylic acid and an amine first forms an ammonium carboxylate salt. libretexts.orglibretexts.org Upon heating, this salt can undergo dehydration to form the corresponding amide. stackexchange.com

C₈H₁₇COO⁻ C₄H₉NOH⁺ --(Heat, -H₂O)--> C₈H₁₇CON(CH₂)₄O

This method avoids the need to first convert the carboxylic acid to a more reactive derivative like an acyl chloride. The use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HBTU can also facilitate the direct amidation from the carboxylate salt and an amine. libretexts.orgresearchgate.net

Esterification: Pelargonic acid, morpholine salt can be used as a source of pelargonic acid for esterification reactions. By acidifying the salt, free pelargonic acid is liberated and can then be reacted with an alcohol in the presence of an acid catalyst (Fischer esterification) to produce pelargonate esters. libretexts.org These esters have applications as solvents, plasticizers, and lubricants. pearson.com The direct use of the salt in an esterification reaction is less common, as the basic morpholine component would interfere with the required acid catalyst.

Nucleophilic and Electrophilic Reactivity of the Salt Components

The reactivity of pelargonic acid, morpholine salt in nucleophilic and electrophilic reactions is best understood by examining its constituent ions.

Nucleophilic Reactivity: The primary nucleophilic site in the salt is the nitrogen atom of the free morpholine, which is in equilibrium with the morpholinium cation. As a secondary amine, morpholine is a moderately strong nucleophile and will react with a variety of electrophiles. ncert.nic.in Common reactions include alkylation (reaction with alkyl halides) and acylation (reaction with acyl chlorides or anhydrides). ncert.nic.in The oxygen atom of the morpholine ring is a much weaker nucleophile. The pelargonate anion, while having lone pairs on its oxygen atoms, is a relatively weak nucleophile, though it can participate in reactions like Williamson ether synthesis under certain conditions.

Advanced Spectroscopic and Analytical Characterization Techniques for Pelargonic Acid, Morpholine Salt

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of pelargonic acid, morpholine (B109124) salt. It provides precise information about the atomic arrangement within the molecule.

¹H NMR spectroscopy is utilized to identify the different types of protons and their neighboring environments. For the pelargonic acid moiety, characteristic signals include a triplet for the terminal methyl group (CH₃), a series of multiplets for the methylene (B1212753) groups (-(CH₂)₇-) in the alkyl chain, and a triplet for the α-methylene group adjacent to the carboxylate. hmdb.ca The morpholine cation exhibits distinct signals for the protons on the nitrogen- and oxygen-adjacent carbons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. chemicalbook.com The spectrum of pelargonic acid, morpholine salt would show a signal for the carboxylate carbon, multiple signals for the methylene carbons in the alkyl chain, and a signal for the terminal methyl carbon. The morpholine cation would display two distinct signals for its non-equivalent carbons.

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between atoms. ic.ac.ukyoutube.comyoutube.com A COSY spectrum reveals proton-proton couplings, allowing for the tracing of the entire alkyl chain of the pelargonic acid and the proton network within the morpholine ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra. youtube.comnih.gov These 2D NMR methods are crucial for unambiguously assigning all proton and carbon signals, thus confirming the ionic salt structure formed between pelargonic acid and morpholine. nih.govnih.gov

| Technique | Information Obtained | Expected Chemical Shifts (ppm) - Pelargonic Acid Moiety | Expected Chemical Shifts (ppm) - Morpholine Moiety |

| ¹H NMR | Proton environment and connectivity | ~0.8 (t, 3H, CH₃), ~1.2-1.6 (m, 12H, -(CH₂)₆-), ~2.2 (t, 2H, -CH₂COO⁻) | ~3.0-3.2 (m, 4H, -CH₂-N-), ~3.8-4.0 (m, 4H, -CH₂-O-) |

| ¹³C NMR | Carbon skeleton | ~14 (CH₃), ~22-34 (-(CH₂)₇-), ~180 (-COO⁻) | ~45 (-CH₂-N-), ~67 (-CH₂-O-) |

| COSY | ¹H-¹H correlations | Correlations between adjacent methylene groups and between the α-methylene and adjacent methylene protons. | Correlations between protons on adjacent carbons in the ring. |

| HSQC | ¹H-¹³C one-bond correlations | Correlation of each proton signal to its directly attached carbon signal. | Correlation of each proton signal to its directly attached carbon signal. |

Mass Spectrometry (MS) Methodologies for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and probing the fragmentation pathways of pelargonic acid, morpholine salt. libretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of ionic compounds like pelargonic acid, morpholine salt. In the positive ion mode, the morpholinium cation would be detected at its corresponding mass-to-charge ratio (m/z). In the negative ion mode, the pelargonate anion would be observed. This technique provides clear evidence of the ionic nature of the compound and confirms the molecular weights of the constituent ions. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it may require derivatization of the non-volatile salt to a more volatile form. researchgate.net If analyzed directly under thermal conditions in the GC inlet, the salt may dissociate, showing peaks corresponding to free pelargonic acid and morpholine. The mass spectrum of pelargonic acid would exhibit a molecular ion peak and characteristic fragmentation patterns, such as the loss of water and successive losses of alkyl fragments. libretexts.orgyoutube.com The fragmentation of morpholine would also produce a distinct pattern. Analysis of these fragments helps to confirm the identities of the original components of the salt. miamioh.edu

| Technique | Ionization Method | Information Obtained | Expected m/z Values |

| ESI-MS (Positive Mode) | Soft Ionization | Molecular weight of the cation | [Morpholine + H]⁺ |

| ESI-MS (Negative Mode) | Soft Ionization | Molecular weight of the anion | [Pelargonic Acid - H]⁻ |

| GC-MS | Electron Ionization | Fragmentation pattern of components | Fragments corresponding to pelargonic acid and morpholine. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in pelargonic acid, morpholine salt and the nature of the intermolecular interactions. researchgate.netnih.gov

Infrared (IR) Spectroscopy is highly effective for identifying key functional groups. The spectrum of pelargonic acid, morpholine salt would show the absence of the broad O-H stretching band characteristic of a carboxylic acid dimer and the appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). Additionally, the N-H stretching vibrations of the morpholinium cation would be observable. The C-O-C stretching of the morpholine ring and the C-H stretching and bending vibrations of both the alkyl chain and the morpholine ring would also be present. frontiersin.org

Raman Spectroscopy offers complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-C backbone stretching of the pelargonic acid alkyl chain and the symmetric breathing modes of the morpholine ring would be prominent in the Raman spectrum. The combination of IR and Raman data provides a comprehensive vibrational profile of the salt, confirming the ionic interaction between the pelargonic acid and morpholine. frontiersin.org

| Functional Group | IR Active | Raman Active | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (Morpholinium) | Yes | Yes | 3200-3000 |

| C-H Stretch (Alkyl & Morpholine) | Yes | Yes | 3000-2850 |

| Asymmetric COO⁻ Stretch | Yes | Weak | ~1550-1610 |

| Symmetric COO⁻ Stretch | Yes | Yes | ~1400-1450 |

| C-O-C Stretch (Morpholine) | Yes | Yes | ~1100 |

X-ray Diffraction Studies for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of crystalline materials. mdpi.comrigaku.com

Single Crystal X-ray Diffraction (SCXRD) , when a suitable single crystal can be grown, provides the precise atomic coordinates of each atom in the crystal lattice. researchgate.netnih.gov This technique would unequivocally determine the bond lengths, bond angles, and torsion angles within the pelargonate and morpholinium ions. Crucially, it would reveal the nature of the hydrogen bonding interactions between the morpholinium N-H groups and the carboxylate oxygen atoms, which are fundamental to the crystal packing. The resulting crystal structure would provide a complete and unambiguous picture of the solid-state architecture of pelargonic acid, morpholine salt.

Powder X-ray Diffraction (PXRD) is used when single crystals are not available or for the analysis of bulk crystalline material. rsc.orgresearchgate.net The resulting diffraction pattern is a fingerprint of the crystalline phase. While it does not provide the same level of detail as SCXRD, it is invaluable for phase identification, purity analysis of the crystalline form, and can be used for structure determination with advanced computational methods. rsc.org

| Technique | Sample Form | Information Obtained |

| Single Crystal X-ray Diffraction | Single Crystal | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, hydrogen bonding details. researchgate.net |

| Powder X-ray Diffraction | Crystalline Powder | Crystalline phase identification, lattice parameters, purity assessment. researchgate.net |

Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transitions and Decomposition Pathways

Thermal analysis techniques are employed to study the physical and chemical changes that occur in pelargonic acid, morpholine salt upon heating.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. A DSC thermogram of pelargonic acid, morpholine salt would reveal its melting point as a sharp endothermic peak. Other thermal events, such as solid-solid phase transitions, could also be identified.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability and decomposition profile of the salt. The TGA curve would show the temperature at which decomposition begins and the subsequent mass loss steps. By analyzing the temperatures and the percentage of mass loss at each stage, the decomposition pathway can be investigated. For instance, the initial mass loss might correspond to the loss of morpholine, followed by the decomposition of the pelargonic acid residue at higher temperatures.

| Technique | Measurement | Information Obtained |

| Differential Scanning Calorimetry (DSC) | Heat Flow | Melting point, phase transitions. |

| Thermogravimetric Analysis (TGA) | Mass Change | Thermal stability, decomposition temperatures, decomposition mechanism. |

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of pelargonic acid, morpholine salt and for its quantitative analysis. birchbiotech.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and quantifying the components of a mixture. nih.govchromatographyonline.com A reversed-phase HPLC method could be developed to separate pelargonic acid from morpholine and any potential impurities. By using a suitable detector, such as a UV detector (if the components have a chromophore) or a universal detector like an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD), the purity of the salt can be accurately determined. The method can be validated for linearity, accuracy, and precision to allow for reliable quantitative analysis. nih.gov

Gas Chromatography (GC) , as mentioned earlier, can be used for purity assessment, particularly for volatile impurities. researchgate.netiiste.org A GC method can be developed to quantify the amount of free morpholine or other volatile organic compounds present in the sample. For the analysis of the salt itself, derivatization would likely be necessary to convert the non-volatile salt into a thermally stable and volatile derivative suitable for GC analysis. iiste.org

| Technique | Principle | Application for Pelargonic Acid, Morpholine Salt |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification of pelargonic acid and morpholine, analysis of non-volatile impurities. chromatographyonline.com |

| Gas Chromatography (GC) | Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Purity assessment for volatile impurities, quantification of components after derivatization. birchbiotech.com |

Based on the current search, there is a significant lack of publicly available scientific literature and computational data specifically focused on "Pelargonic acid, morpholine salt" that would allow for a detailed analysis as requested in the provided outline. The highly specific nature of the user's request, which requires in-depth computational chemistry data (DFT, ab initio, MD simulations, etc.), cannot be fulfilled without relevant research studies.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and its subsections. Topics such as quantum chemical calculations for electronic structure, molecular dynamics simulations for conformational analysis, intermolecular interaction studies, and reaction pathway elucidation for this specific compound are not documented in the accessible scientific domain.

To provide the requested article, access to proprietary research or the commissioning of new computational studies on Pelargonic acid, morpholine salt would be necessary.

Computational Chemistry and Theoretical Investigations of Pelargonic Acid, Morpholine Salt

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Model Development (excluding human-related properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.gov These models are pivotal in modern chemistry for predicting the characteristics of new chemical entities, thereby streamlining the research and development process by prioritizing compounds with desirable traits. nih.gov For a compound such as pelargonic acid, morpholine (B109124) salt, QSAR and QSPR studies can offer predictive insights into its behavior in various non-human related applications, such as its efficacy as an herbicide or its environmental fate.

The development of a robust QSAR or QSPR model for pelargonic acid, morpholine salt would involve a systematic process. Initially, a dataset of structurally related compounds, or analogues, would be compiled. For each of these compounds, a specific biological activity (for QSAR) or physicochemical property (for QSPR) would be experimentally determined. Concurrently, a wide array of molecular descriptors for each compound would be calculated using computational chemistry software. These descriptors quantify various aspects of a molecule's structure, including its topology, geometry, and electronic properties.

Through statistical analysis, a mathematical equation is then derived that best correlates the calculated molecular descriptors with the observed activity or property. The predictive power of the resulting model is rigorously evaluated through internal and external validation techniques to ensure its reliability.

Hypothetical QSAR Model for Herbicidal Activity

Pelargonic acid itself is known to possess herbicidal properties. nih.gov A hypothetical QSAR study could explore how modifications to the pelargonic acid, morpholine salt structure influence its herbicidal efficacy against a specific weed species. The goal would be to identify the key molecular features that enhance this activity.

In such a study, a series of analogues could be synthesized by varying the length of the fatty acid carbon chain and introducing substituents on the morpholine ring. The herbicidal activity, perhaps measured as the concentration required for 50% growth inhibition (IC50), would be determined for each analogue.

A selection of relevant molecular descriptors that could be used in this hypothetical model are presented below:

| Descriptor | Description |

| LogP | The logarithm of the octanol-water partition coefficient, indicating the lipophilicity of the molecule. |

| Molecular Weight | The mass of the molecule. |

| Topological Polar Surface Area (TPSA) | A measure of the surface area of a molecule that arises from polar atoms, which is related to its ability to permeate biological membranes. |

| Number of Rotatable Bonds | A count of the bonds that allow for free rotation, indicating the conformational flexibility of the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

A hypothetical dataset for a QSAR study on the herbicidal activity of pelargonic acid, morpholine salt and its analogues is presented in the interactive table below.

Interactive Data Table: Hypothetical QSAR Data for Herbicidal Activity

| Compound | Fatty Acid Chain Length | Morpholine Substituent | LogP | Molecular Weight ( g/mol ) | TPSA (Ų) | Herbicidal Activity (IC50, µM) |

| Pelargonic acid, morpholine salt | 9 | None | 1.2 | 245.38 | 52.5 | 150 |

| Heptanoic acid, morpholine salt | 7 | None | 0.4 | 217.32 | 52.5 | 250 |

| Undecanoic acid, morpholine salt | 11 | None | 2.0 | 273.43 | 52.5 | 100 |

| Pelargonic acid, 2-methylmorpholine (B1581761) salt | 9 | 2-Methyl | 1.5 | 259.41 | 52.5 | 130 |

| Pelargonic acid, 3,5-dimethylmorpholine (B170313) salt | 9 | 3,5-Dimethyl | 1.8 | 273.44 | 52.5 | 115 |

| Pelargonic acid, N-acetylmorpholine derivative | 9 | N-Acetyl | 0.8 | 287.39 | 72.8 | 300 |

From this hypothetical data, a QSAR model might reveal that increased lipophilicity (higher LogP) and a specific range of molecular weight are positively correlated with herbicidal activity. The presence of substituents on the morpholine ring could also modulate activity, with small alkyl groups potentially enhancing efficacy, while a polar N-acetyl group could diminish it.

Hypothetical QSPR Model for Aqueous Solubility

The aqueous solubility of a compound is a critical physicochemical property that influences its environmental distribution and bioavailability. A QSPR model could be developed to predict the aqueous solubility of pelargonic acid, morpholine salt and its derivatives. This would be particularly useful for formulation development and for assessing its potential for environmental transport.

The development of such a QSPR model would follow a similar procedure to the QSAR model, with experimentally determined aqueous solubility values being correlated with calculated molecular descriptors.

A hypothetical dataset for a QSPR study on the aqueous solubility of pelargonic acid, morpholine salt and its analogues is presented in the interactive table below.

Interactive Data Table: Hypothetical QSPR Data for Aqueous Solubility

| Compound | Fatty Acid Chain Length | Morpholine Substituent | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Aqueous Solubility (g/L) |

| Pelargonic acid, morpholine salt | 9 | None | 1.2 | 1 | 2 | 5.0 |

| Heptanoic acid, morpholine salt | 7 | None | 0.4 | 1 | 2 | 15.0 |

| Undecanoic acid, morpholine salt | 11 | None | 2.0 | 1 | 2 | 1.5 |

| Pelargonic acid, 2-methylmorpholine salt | 9 | 2-Methyl | 1.5 | 1 | 2 | 4.2 |

| Pelargonic acid, N-hydroxymethylmorpholine derivative | 9 | N-Hydroxymethyl | 0.9 | 2 | 3 | 8.0 |

| Octanoic acid, morpholine salt | 8 | None | 0.8 | 1 | 2 | 10.0 |

A QSPR model derived from this hypothetical data might indicate that aqueous solubility is inversely correlated with the length of the fatty acid chain and LogP. Conversely, an increase in the number of hydrogen bond donors and acceptors, as seen with the N-hydroxymethylmorpholine derivative, would likely lead to higher predicted aqueous solubility.

It is important to emphasize that the data and relationships described in this section are illustrative. The development of predictive and statistically significant QSAR and QSPR models for pelargonic acid, morpholine salt would necessitate extensive experimental work and computational analysis.

Agricultural and Environmental Chemistry Research of Pelargonic Acid, Morpholine Salt

Mechanism of Action Studies in Plant Systems (e.g., phytotoxic effects, membrane disruption at a chemical level, not dosage)

Pelargonic acid, the active component of the morpholine (B109124) salt, acts as a non-selective, contact herbicide that causes rapid desiccation of green plant tissues. mdpi.comfrontiersin.orgucanr.edu Its primary mode of action involves the rapid and extensive disruption of plant cell membranes. mdpi.comresearchgate.netresearchgate.net The molecule penetrates the waxy cuticle of the plant, affecting the underlying cells. nih.gov This leads to a loss of cell integrity, causing cell leakage and the subsequent breakdown of membrane acyl lipids. mdpi.comresearchgate.net

From a chemical perspective, the herbicidal activity is initiated upon contact with green tissue. usda.gov Evidence suggests that pelargonic acid moves through the cuticle and cell membranes, causing a rapid decrease in the intracellular pH. usda.govucanr.edu This acidification is considered a primary effect. This disruption of the cellular environment leads to a cascade of events, including the bleaching of chloroplasts and general ion leakage, which are observable within minutes of application. usda.gov This process ultimately results in rapid tissue dehydration and cell death. frontiersin.orgusda.gov Some research also indicates that the disruption of cellular membranes leads to the production of Reactive Oxygen Species (ROS), contributing to oxidative damage within the plant cells. researchgate.net

The primary biochemical target of pelargonic acid is the plant cell plasma membrane. frontiersin.orgresearchgate.netresearchgate.net Its lipophilic nature allows it to interfere with the lipid bilayer, destroying the epidermis's cell membranes and causing rapid water loss. frontiersin.org Studies using 31P Nuclear Magnetic Resonance (NMR) have shown that following the initial drop in intracellular pH, there is a subsequent decline in the cellular pools of ATP and Glucose-6-phosphate, indicating a disruption of cellular energy metabolism. ucanr.edu

Research on the model plant organism Arabidopsis thaliana has revealed more nuanced effects. In addition to direct membrane damage, pelargonic acid was found to reduce root length, increase the number of adventitious roots, and cause twisting in seedlings. researchgate.net These morphological changes suggest that pelargonic acid may also act as an auxin mimic, causing an imbalance in the plant's natural hormone regulation, which contributes to its phytotoxic effects. researchgate.net Further supporting this, related studies have shown that phosphatidic acid, a lipid messenger, is involved in hormone signaling and can affect the localization of auxin transporters like PIN2. nih.gov

Pelargonic acid's interaction with plant physiology extends beyond simple membrane destruction. Its ability to disrupt the cell membrane and lower intracellular pH can synergize the activity of certain systemic herbicides. ucanr.edu For example, it has been shown to facilitate greater and more rapid uptake of glyphosate (B1671968) into plant tissues without impeding its translocation. ucanr.edu This synergistic effect is distinct from the enhancement provided by typical surfactants. ucanr.edu

The primary physiological process affected is water regulation. By stripping the waxy cuticle and disrupting cell membranes, the compound effectively eliminates the plant's ability to manage water retention, leading to rapid desiccation. ucanr.edunih.gov This "burn-down" effect is a direct consequence of the loss of membrane integrity. ucanr.edu The action is non-systemic, meaning it only affects the green plant parts that are directly contacted by the substance and is not translocated through woody tissues. usda.govucanr.edu

Environmental Fate and Transport Research

The environmental fate of pelargonic acid, morpholine salt is primarily dictated by the behavior of the pelargonic acid anion. It is characterized by rapid degradation and variable mobility depending on soil characteristics. nih.govresearchgate.net

The mobility of pelargonic acid in soil is highly dependent on its adsorption and desorption characteristics, which are strongly influenced by soil pH and organic matter content. nih.govresearchgate.net As a weak acid, its adsorption is pH-dependent. nih.govresearchgate.net In acidic soils, it tends to be less mobile, while in alkaline soils, its mobility can increase. nih.gov

Studies have shown that pelargonic acid can exhibit a range from low to very high mobility in soil. nih.gov A relationship between soil pH and adsorption has been established, with different adsorption values recommended for modeling based on pH levels. nih.gov For instance, for soils with a pH (measured in CaCl2) of 6.2 or less, an adsorption value of 95 mL/g has been used, whereas for soils with a pH above 6.2, a geometric mean value of 8.4 mL/g is considered more appropriate. nih.gov Adsorption is also positively correlated with organic carbon and clay content. researchgate.netresearchgate.net

Table 1: Adsorption Coefficients of Pelargonic Acid in Various Soil Types

Due to its rapid biodegradation, the leaching potential of pelargonic acid is generally considered to be low. researchgate.net Computer modeling using software such as PEARL, PELMO, and MACRO has been conducted to predict groundwater exposure under various scenarios. nih.gov For applications on railway tracks, which often involve sandy soils with low organic matter, predicted environmental concentrations in groundwater were less than 0.001 µg/L. researchgate.net

Pelargonic acid is readily and rapidly degraded in soil and water by environmental microorganisms. usda.govnih.gov The primary degradation pathway is believed to be through beta-oxidation, a common metabolic process for fatty acids. nih.gov In this process, C2 fragments are sequentially cleaved from the fatty acid chain, resulting in the formation of shorter-chain fatty acids, which are further metabolized, ultimately leading to the final product of carbon dioxide (CO2). nih.gov

The rate of degradation is very fast under aerobic conditions. nih.gov Laboratory studies have reported rapid dissipation in various soils. The degradation half-life (DT50) is typically short, indicating low persistence.

Table 2: Degradation Half-Life (DT50) of Pelargonic Acid in Soil

Photodegradation Mechanisms under Environmental Conditions

Pelargonic acid, morpholine salt, in an aqueous environment, is expected to dissociate into its constituent components: pelargonic acid (also known as nonanoic acid) and morpholine. The environmental photodegradation of the salt is therefore dependent on the photochemical behavior of these two individual molecules.

Morpholine: The photodissociation of morpholine has been studied under laboratory conditions. researchgate.net Research demonstrates that morpholine can undergo photodissociation when exposed to ultraviolet (UV) light at wavelengths ranging from 193 to 250 nm. researchgate.net In the environment, it is expected to be susceptible to photolysis by sunlight. nih.gov However, some sources describe morpholine as chemically stable in the biosphere and not expected to degrade in water environments, suggesting that its environmental persistence can be variable. usda.gov Morpholine's pKa is 8.49, indicating it will exist predominantly in its cationic form in most environmental conditions, which may affect its photochemical reactivity compared to the neutral form studied in some experiments. nih.gov

Academic Ecotoxicological Studies on Non-Target Organisms

Ecotoxicological research on pelargonic acid, morpholine salt as a combined entity is limited. Studies primarily focus on the active ingredient, pelargonic acid, or its other salt forms, and on morpholine as a separate compound.

Effects on Aquatic Invertebrates and Algae (chemical interaction, not clinical)

Pelargonic acid is recognized as being harmful to aquatic life with long-lasting effects. All available data indicate that the aquatic risk assessment for pelargonic acid is driven by its effects on aquatic invertebrates. nih.gov Studies show it possesses moderate acute and chronic toxicity to crustaceans like Daphnia magna. herts.ac.uk

A peer review by the European Food Safety Authority (EFSA) highlighted that for certain representative uses, a high chronic risk to aquatic invertebrates was identified. nih.gov The toxicity of pelargonic acid to algae has been described as being similar to that of fatty acid soaps. usda.gov For morpholine, it is noted that special attention should be given to its effects on water organisms, though specific data on its chemical interaction with invertebrates and algae are less detailed in the provided context. usda.gov

Table 1: Ecotoxicity of Pelargonic Acid on Aquatic Organisms This table is interactive. You can sort and filter the data.

| Organism | Endpoint | Toxicity Level | Reference |

|---|---|---|---|

| Aquatic Invertebrates | Chronic Risk | High (in certain scenarios) | nih.gov |

| Daphnia magna | Acute Ecotoxicity | Moderate | herts.ac.uk |

| Daphnia magna | Chronic Ecotoxicity | Moderate | herts.ac.uk |

| Algae | General Toxicity | Similar to soaps | usda.gov |

| Fish | Acute Ecotoxicity | Moderate | herts.ac.uk |

| Fish | Chronic Risk | High (in certain scenarios) | nih.gov |

Impact on Terrestrial Soil Microorganisms and Invertebrates (academic study of chemical interaction)

The chemical interaction of pelargonic acid, morpholine salt with the soil biome is understood through the actions of its components.

Pelargonic Acid: Pelargonic acid is readily and rapidly degraded by soil microorganisms, which utilize the fatty acid as a carbon source. regulations.govresearchgate.net This rapid metabolism results in a short soil half-life of less than a day. regulations.gov Studies on the impact of pelargonic acid on soil invertebrates indicate low toxicity to earthworms in short-term tests, with no adverse effects at concentrations up to 202.2 mg/kg of dry soil. usda.gov Conversely, research has shown that pelargonic acid is toxic to certain nematode species, significantly reducing root galls and egg production. usda.gov Broader studies on the effects of exogenous organic acids on soil have shown they can alter the structure of bacterial and fungal communities and, at high concentrations (>250 mg/kg), decrease the complexity and stability of the microbial network. mdpi.com

Morpholine: Specific academic studies detailing the chemical interactions of morpholine with soil microorganisms and invertebrates are not prevalent in the reviewed literature. Earthworms, as ecosystem engineers, are known to influence soil microbial communities and their response to chemical introductions, potentially mitigating the impacts of certain substances. nih.govfrontiersin.org However, without direct studies, the specific effect of morpholine on these interactions remains uncharacterized.

Table 2: Chemical Interaction of Pelargonic Acid with Soil Organisms This table is interactive. You can sort and filter the data.

| Organism/Process | Interaction/Effect | Finding | Reference |

|---|---|---|---|

| Soil Microorganisms | Biodegradation | Rapid degradation, half-life < 1 day | regulations.govresearchgate.net |

| Soil Microbial Communities | Community Structure | Can be altered by high concentrations of organic acids | mdpi.com |

| Earthworms | Short-term Toxicity | Not toxic at concentrations up to 202.2 mg/kg | usda.gov |

| Nematodes | Toxicity | Toxic to certain species, reducing galls and eggs | usda.gov |

Bioaccumulation Potential in Model Organisms (chemical accumulation, not safety profile)

The potential for pelargonic acid, morpholine salt to accumulate in organisms is assessed by examining its dissociated ions.

Morpholine: Morpholine has a reported log Kow (XLogP3) of -0.9. nih.gov This negative value indicates that it is hydrophilic and has a low potential for bioaccumulation in organisms. sfu.ca

Table 3: Physicochemical Properties Related to Bioaccumulation This table is interactive. You can sort and filter the data.

| Compound | Parameter | Value | Implication for Bioaccumulation | Reference |

|---|---|---|---|---|

| Pelargonic Acid | Estimated BCF | 230 | High Potential | usda.gov |

| Pelargonic Acid | Log Kow | 3.4 | Possible | |

| Pelargonic Acid | Environmental Fate | Rapidly decomposes | Low Potential | epa.govusda.gov |

| Morpholine | Log Kow (XLogP3) | -0.9 | Low Potential | nih.gov |

Applications of Pelargonic Acid, Morpholine Salt in Industrial Chemistry and Materials Science Research

Investigations into Surfactant and Emulsifying Properties for Industrial Processes (focus on chemical principles)

The fundamental principle behind the surfactant and emulsifying properties of pelargonic acid, morpholine (B109124) salt lies in its amphiphilic nature. The molecule consists of two distinct regions: the long, nonpolar hydrocarbon tail of the pelargonic acid component and the polar, hydrophilic head formed by the morpholinium cation.

In aqueous solutions, these molecules orient themselves at interfaces, such as the air-water or oil-water interface, to minimize the unfavorable interaction between the hydrophobic tail and water. This alignment disrupts the cohesive energy at the surface, thereby reducing the surface tension of the water. The partitioning of medium-chain fatty acid surfactants like nonanoic acid between the bulk phase and the air/water interface is a key area of study. nih.gov The degree of surface tension reduction is a measure of the surfactant's effectiveness.

As an emulsifier, pelargonic acid, morpholine salt facilitates the dispersion of one immiscible liquid into another, such as oil into water. The surfactant molecules form a protective layer around the dispersed oil droplets, with their hydrophobic tails penetrating the oil and their hydrophilic heads remaining in the continuous water phase. This creates a stable emulsion by preventing the droplets from coalescing. Fatty acid derivatives of morpholine are known to be effective emulsifiers for use in waxes and polishes. sanminglobe.com The effectiveness of pelargonic acid, morpholine salt as an emulsifier is influenced by factors such as pH, temperature, and the presence of other electrolytes, which can affect the charge and conformation of the head group. The ability to formulate pelargonic acid into emulsifiable concentrates (EC) highlights its practical application in creating stable emulsions for various industrial processes. crodaagriculture.com

Table 1: Theoretical Surfactant Properties of Pelargonic Acid, Morpholine Salt

| Property | Chemical Principle | Industrial Relevance |

|---|---|---|

| Amphiphilicity | Possesses both a hydrophobic (pelargonic acid tail) and a hydrophilic (morpholinium head) moiety. | Fundamental requirement for all surfactant functions. |

| Surface Tension Reduction | Molecules accumulate at the air-water interface, reducing the cohesive forces between water molecules. | Important for wetting, foaming, and detergency in industrial cleaners and process fluids. longdom.org |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant molecules begin to form micelles in the bulk solution. This is a key parameter for detergency and solubilization. | Determines the minimum concentration needed for effective cleaning and solubilization of oils and greases. |

| Emulsification | Forms a stable interfacial film around droplets of an immiscible liquid, preventing coalescence. sanminglobe.com | Used in the formulation of cutting fluids, polishes, and agrochemical emulsions. |

| pH Sensitivity | The charge and behavior of the morpholinium head group can be influenced by the pH of the solution. | Allows for the creation of "smart" emulsions that can be broken by changing the pH. |

Research into Corrosion Inhibition Mechanisms and Surface Chemistry

Morpholine and its salts are well-established corrosion inhibitors, particularly for protecting metals like steel in steam condensate systems and other aqueous environments. nih.govchemtexltd.com The salt of pelargonic acid with morpholine functions as a volatile corrosion inhibitor (VCI), a compound that transitions into the vapor phase to protect metal surfaces that are not in direct contact with a liquid inhibitor solution.

The primary mechanism of corrosion inhibition involves the adsorption of the pelargonic acid, morpholine salt onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. mdpi.com The inhibition process is twofold, involving both the morpholine cation and the pelargonate anion. In an aqueous environment, the salt dissociates:

The morpholinium cation (C₄H₉NO-H⁺) tends to adsorb onto cathodic sites on the metal surface.

The pelargonate anion (CH₃(CH₂)₇COO⁻) adsorbs onto anodic sites.

This mixed-inhibitor behavior stifles both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) electrochemical reactions that drive corrosion. Research on other morpholine carboxylate salts, such as morpholine benzoate (B1203000) and morpholine carbonate, shows that they form protective layers on steel through a combination of physical (electrostatic) and chemical (coordination bond) adsorption. mdpi.comresearchgate.netchemicalbook.com The nitrogen and oxygen atoms in the morpholine ring and the oxygen atoms in the carboxylate group can coordinate with iron atoms on the surface, creating a stable, passivating film. mdpi.comresearchgate.net This film isolates the metal from the corrosive environment. Studies have demonstrated that morpholine salts can reduce the corrosion rate of carbon steel by over 85%. chemicalbook.com

Table 2: Corrosion Inhibition Characteristics of Morpholine Carboxylate Salts

| Inhibitor Type | Mechanism of Action | Key Findings from Analogue Studies |

|---|---|---|

| Morpholine Benzoate | Forms a protective film via physical and chemical adsorption. The benzoate anion and morpholine cation adsorb on the metal surface. mdpi.comresearchgate.net | Provides effective corrosion protection for carbon steel. mdpi.com |

| Morpholine Carbonate | Forms a protective layer by coordinating with iron atoms through nitrogen and oxygen atoms. mdpi.comresearchgate.netchemicalbook.com | Exhibits high volatility and significant corrosion reduction (>85%) for steel. mdpi.comchemicalbook.com |

| Pelargonic Acid, Morpholine Salt (Inferred) | Mixed-inhibitor mechanism. The pelargonate anion and morpholine cation adsorb onto anodic and cathodic sites, respectively, forming a hydrophobic, protective barrier. | The long hydrocarbon chain of pelargonic acid is expected to enhance the hydrophobicity and stability of the protective film compared to shorter-chain carboxylates. |

Exploration of Lubricant and Additive Roles in Tribology

In the field of tribology, which studies friction, wear, and lubrication, pelargonic acid, morpholine salt offers potential as a multifunctional lubricant additive. Its utility stems from the combined properties of its constituent parts. Esters derived from pelargonic acid are known to be effective precursors for bio-based lubricants, valued for their lubricity and thermal stability. wikipedia.orgnih.gov

The morpholine component contributes significantly to the compound's performance as a lubricant additive. Morpholine derivatives are used as antioxidants and stabilizers in lubricating oils, preventing oxidative degradation of the base oil at high temperatures. nih.goviarc.fr They also function as corrosion inhibitors, protecting metal components within a lubricated system from rust and corrosion, which is a critical function in applications like cutting fluids and engine oils. sanminglobe.comgoogle.com

The pelargonic acid component primarily acts as a friction modifier and lubricity agent. The long fatty acid chain can form an adsorbed layer on metal surfaces. Under boundary lubrication conditions, where the lubricant film is thin, this layer reduces direct metal-to-metal contact, thereby lowering both friction and wear. The combination of these functions in a single molecule makes pelargonic acid, morpholine salt a candidate for use in metalworking fluids, hydraulic oils, and greases where anti-corrosion, anti-wear, and friction reduction are all desired properties.

Table 3: Potential Tribological Functions of Pelargonic Acid, Morpholine Salt

| Component | Tribological Function | Mechanism |

|---|---|---|

| Pelargonic Acid Moiety | Friction Modifier / Lubricity Agent | Forms a low-shear-strength boundary film on metal surfaces, reducing friction and wear. nih.gov |

| Morpholine Moiety | Corrosion Inhibitor | Adsorbs onto metal surfaces to prevent corrosive attack by moisture and acidic byproducts. nih.govgoogle.com |

| Morpholine Moiety | Antioxidant / Stabilizer | Prevents oxidative breakdown of the lubricant base oil, extending its service life. nih.goviarc.fr |

| Whole Molecule | Multifunctional Additive | Combines anti-corrosion, anti-wear, and friction-reducing properties in a single compound. |

Potential as a Component in Advanced Materials Development (e.g., polymers, coatings, composites)

The unique chemical structure of pelargonic acid, morpholine salt makes it a candidate for incorporation into advanced materials like polymers, coatings, and composites to impart specific properties.

The compatibility of pelargonic acid, morpholine salt with a material matrix, such as a polymer, is governed by its chemical structure. The long, nonpolar alkyl chain of the pelargonate is compatible with many nonpolar or moderately polar polymer backbones, such as polyvinyl chloride (PVC) or certain rubbers. Pelargonic acid itself is used in the preparation of plasticizers and lacquers, indicating its ability to integrate into polymer systems. atamankimya.com

The polar morpholinium head group can establish interactions, such as hydrogen bonding or ionic interactions, with polar functional groups within a polymer matrix (e.g., polyamides, polyurethanes). This dual nature allows it to act as a compatibilizer between polar and nonpolar phases in a polymer blend or composite. Furthermore, morpholine derivatives have been investigated as components in the synthesis of new polymers, such as smart hydrogels, which demonstrates their ability to be chemically integrated into material structures. e3s-conferences.orgnih.gov

The incorporation of pelargonic acid, morpholine salt into a material can significantly influence both its processing and final performance.

Influence on Processing: When added to a polymer formulation, it can act as an internal lubricant or plasticizer. By reducing intermolecular friction between polymer chains, it can lower the melt viscosity of the material. Morpholine derivatives are known to function as viscosity improvers. huntsman.com This makes the material easier to process via methods like extrusion or injection molding, potentially allowing for lower processing temperatures and reduced energy consumption.

Influence on Performance: As a plasticizer, it can increase the flexibility and reduce the brittleness of a rigid polymer. atamankimya.com As a stabilizer, the morpholine component can enhance the thermal or UV stability of the material, preventing degradation. e3s-conferences.org In coatings, its surfactant properties can improve pigment dispersion and substrate wetting, while its corrosion-inhibiting function can provide active protection for the underlying substrate. sanminglobe.com The use of morpholine derivatives as curing agents or cross-linkers in polymer production can directly impact the final mechanical properties, such as hardness and tensile strength. e3s-conferences.org

Table 4: Potential Effects of Pelargonic Acid, Morpholine Salt as a Material Additive

| Attribute | Potential Influence | Underlying Chemical Principle |

|---|---|---|

| Flexibility | Increase | Acts as a plasticizer, separating polymer chains and allowing them to move more freely. atamankimya.com |

| Melt Viscosity | Decrease | Reduces intermolecular forces between polymer chains, acting as an internal lubricant during processing. huntsman.com |

| Thermal/UV Stability | Increase | The morpholine moiety can act as a stabilizer, neutralizing acidic byproducts or scavenging free radicals. e3s-conferences.org |

| Adhesion (in coatings) | Increase | Surfactant properties can improve wetting of the substrate, leading to better adhesion. |

| Corrosion Resistance (in coatings) | Increase | The compound can migrate to the coating-substrate interface to provide active corrosion inhibition. sanminglobe.com |

| Mechanical Strength | Modify | If used as a cross-linking or curing agent, it can directly influence the polymer network density. e3s-conferences.org |

Future Directions and Emerging Research Avenues for Pelargonic Acid, Morpholine Salt

Integration with Nanotechnology for Novel Formulations and Applications

The integration of Pelargonic acid, morpholine (B109124) salt with nanotechnology presents a promising frontier for creating advanced formulations with enhanced efficacy and controlled-release properties. Research into nanoemulsions of pelargonic acid for herbicidal applications has demonstrated that encapsulating the active ingredient can significantly improve performance. nih.gov A similar approach can be envisioned for the morpholine salt.

Future research could focus on developing nano-encapsulation systems, such as lignin-based nanocarriers or polymer nanoparticles, for Pelargonic acid, morpholine salt. nih.gov These formulations could offer several advantages:

Enhanced Stability: Encapsulation can protect the salt from environmental degradation, prolonging its shelf life and activity.

Controlled Release: By engineering the nanoparticle matrix, the release of the salt can be tuned for specific applications, ensuring a sustained effect over time.

Improved Delivery: Nanoparticles can improve the adhesion and penetration of the active compound on target surfaces, whether in agricultural or industrial settings.

A key research goal would be to formulate a stable nanoemulsion with a droplet size in the optimal range (e.g., ~100 nm) to prevent phase separation and ensure consistent performance. nih.gov Such research would expand the utility of Pelargonic acid, morpholine salt beyond its current uses into high-performance, "green" technology platforms. nih.gov

Exploration of Catalytic Roles in Organic Synthesis